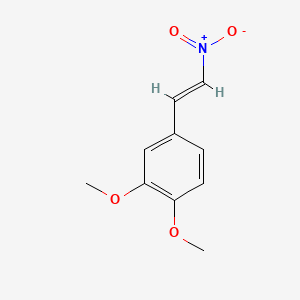

3,4-Dimethoxy-b-nitrostyrene

Description

The exact mass of the compound 1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-4-3-8(5-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJMYDMKPSZMSB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801037367 | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22568-47-4, 4230-93-7 | |

| Record name | 1,2-Dimethoxy-4-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22568-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethoxy-4-[(E)-2-nitrovinyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801037367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-DIMETHOXY-BETA-NITROSTYRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

molecular weight of 3,4-Dimethoxy-β-nitrostyrene

Molecular Weight & Comprehensive Synthesis Guide

Executive Summary

3,4-Dimethoxy-β-nitrostyrene (CAS: 4230-93-7) is a conjugated nitroalkene derivative widely utilized as a scaffold in medicinal chemistry and organic synthesis.[1][2][3] While its primary identification metric is a molecular weight of 209.20 g/mol , its value lies in its reactivity as a Michael acceptor and its role as a precursor to phenethylamines (e.g., 3,4-dimethoxyphenethylamine).

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, a validated synthesis protocol via the Henry reaction, mechanistic insights, and its applications in drug discovery (specifically as a PTP1B inhibitor and antimicrobial agent).

Physicochemical Specifications

The following data establishes the baseline identity for 3,4-Dimethoxy-β-nitrostyrene. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) validation.

| Property | Value | Notes |

| Molecular Weight | 209.20 g/mol | Average mass for stoichiometry. |

| Molecular Formula | ||

| Exact Mass | 209.0688 Da | Monoisotopic mass for HRMS. |

| Melting Point | 140–142 °C | Sharp melting point indicates high purity. |

| Appearance | Yellow crystalline solid | Color arises from the conjugated |

| Solubility | Soluble in CHCl | Poorly soluble in water; recrystallize from EtOH. |

| SMILES | COc1cc(C=C[O-])ccc1OC | Useful for cheminformatics/docking. |

Synthetic Protocol: The Henry Reaction

The most robust method for synthesizing 3,4-Dimethoxy-β-nitrostyrene is the Henry Reaction (Nitroaldol Condensation) . This protocol utilizes ammonium acetate as a catalyst in glacial acetic acid, driving the reaction toward the dehydrated alkene product via thermodynamic stability.

Reagents & Stoichiometry

-

Precursor: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) [1.0 eq]

-

Reagent: Nitromethane (excess, acts as solvent/reactant) [1.5 - 5.0 eq]

-

Catalyst: Ammonium Acetate (

) [0.5 eq] -

Solvent: Glacial Acetic Acid (AcOH)[4]

Step-by-Step Methodology

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 3,4-dimethoxybenzaldehyde (e.g., 10.0 g) in Glacial Acetic Acid (40 mL).

-

Addition: Add Ammonium Acetate (2.3 g) and Nitromethane (5 mL).

-

Reflux: Heat the mixture to gentle reflux (~100–105 °C) for 2–4 hours .

-

Technical Note: The solution will darken to a deep yellow/orange, indicating the formation of the conjugated nitrostyrene.

-

-

Quenching: Allow the reaction to cool to ~60 °C, then pour the mixture slowly into vigorously stirred ice-cold water (200 mL).

-

Precipitation: The product will precipitate as a bright yellow solid. Stir for 15 minutes to ensure complete crystallization.

-

Filtration: Collect the solid via vacuum filtration.[5] Wash the filter cake with cold water (3x) to remove residual acid and catalyst.

-

Purification: Recrystallize from hot Ethanol (EtOH) or Methanol (MeOH).

-

Yield Expectation: 80–90%.

-

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the transformation from aldehyde to nitrostyrene, highlighting the critical dehydration step driven by the acidic environment.

Caption: The ammonium acetate catalyzed Henry reaction proceeds via a nitroaldol addition followed by a rapid, irreversible dehydration to form the conjugated alkene.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data represents the characteristic signals for 3,4-Dimethoxy-β-nitrostyrene.

Proton NMR ( -NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 7.95 | Doublet ( | 1H | Vinyl proton ( |

| 7.55 | Doublet ( | 1H | Vinyl proton ( |

| 7.20 | Doublet of Doublets | 1H | Aromatic (C6-H) |

| 7.05 | Doublet | 1H | Aromatic (C2-H) |

| 6.92 | Doublet | 1H | Aromatic (C5-H) |

| 3.95 | Singlet | 3H | Methoxy ( |

| 3.93 | Singlet | 3H | Methoxy ( |

Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Assignment | Significance |

| 1505 | Diagnostic for nitro group. | |

| 1335 | Diagnostic for nitro group. | |

| 1635 | Confirms alkene conjugation. | |

| 3100 | Unsaturated proton stretch. |

Applications in Drug Discovery

Beyond its role as a synthetic intermediate, 3,4-Dimethoxy-β-nitrostyrene exhibits intrinsic biological activity due to its electrophilic nature (Michael acceptor).

Pharmacological Pathways

-

PTP1B Inhibition: The compound acts as a phosphotyrosine mimetic, inhibiting Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. This makes it a scaffold of interest for Type 2 Diabetes research.

-

Antimicrobial Activity: It shows efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida albicans) by disrupting cell signaling via tyrosine phosphatase inhibition.

-

Anticancer Potential: Derivatives have been shown to induce DNA damage and mitochondrial dysfunction in colorectal cancer cells.

Synthetic Utility (Precursor)

It is the direct precursor to 3,4-Dimethoxyphenethylamine (DMPEA) via reduction with Lithium Aluminum Hydride (

Caption: The compound serves as a dual-purpose scaffold: a bioactive pharmacophore for enzyme inhibition and a synthetic gateway to phenethylamines.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 222093, 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). 3,4-Dimethoxy-β-nitrostyrene Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[3] Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Henry Reaction protocols).

-

Vide Leaf. (2022). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Retrieved from [Link]

Sources

- 1. 3,4-DIMETHOXY-B-NITROSTYRENE | 4230-93-7 [chemicalbook.com]

- 2. This compound(4230-93-7) 1H NMR [m.chemicalbook.com]

- 3. 3,4-Dimethoxy-β-nitrostyrene [webbook.nist.gov]

- 4. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. benchchem.com [benchchem.com]

The Potent Electron-Withdrawing Effects of the Nitro Group in Nitrostyrenes: A Comprehensive Guide to Reactivity, Analysis, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

β-Nitrostyrenes are foundational building blocks in modern organic synthesis and medicinal chemistry, largely due to the profound electronic influence of the nitro group. This guide provides an in-depth exploration of the electron-withdrawing properties of the nitro moiety within the nitrostyrene scaffold. We will dissect the interplay of inductive and resonance effects that dictate the molecule's electronic landscape, rendering the β-carbon highly electrophilic. This fundamental characteristic is the cornerstone of nitrostyrenes' versatile reactivity, particularly in crucial C-C bond-forming reactions such as Michael additions and cycloadditions. We will further examine the spectroscopic and computational evidence that substantiates these electronic effects and provide validated experimental protocols for their synthesis and analysis. Finally, this guide will bridge fundamental chemistry to applied science by discussing how these electronic properties are harnessed in drug development, where nitrostyrenes serve as potent inhibitors and therapeutic agents.

The Electronic Architecture of the Nitro Group: A Dual-Mode Electron Sink

The nitro group (–NO₂) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry.[1] Its ability to decrease electron density from a molecular scaffold stems from a combination of two distinct electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).[2][3]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a dipole moment along the sigma (σ) bond connecting it to the rest of the molecule. This results in the pulling of electron density through the σ-framework, a short-range effect that acidifies adjacent C-H bonds and influences the overall electron distribution.[4][5]

-

Resonance Effect (-M): The nitro group possesses a p-orbital on the nitrogen atom that can overlap with adjacent π-systems, such as an aromatic ring or a double bond.[4] This allows for the delocalization of π-electrons from the scaffold onto the electronegative oxygen atoms of the nitro group, as depicted by resonance structures. This effect is particularly potent when the nitro group is in conjugation with the π-system, as is the case in nitrostyrenes.[3][6]

In nitrostyrenes, these two effects work in concert, creating a highly polarized and reactive molecule. The conjugated system allows the powerful resonance-withdrawing effect to extend from the aromatic ring, through the styrenic double bond, and into the nitro group. This creates a significant electron deficiency at the β-carbon of the vinyl group, making it a prime target for nucleophilic attack.

Caption: Resonance delocalization in β-nitrostyrene, showing electron deficiency at the β-carbon.

Impact on Chemical Reactivity: The Electrophilic β-Carbon

The pronounced electron deficiency at the β-carbon transforms nitrostyrenes into potent Michael acceptors and highly reactive partners in cycloaddition reactions.[7] This reactivity is the basis for their widespread use as versatile intermediates in organic synthesis.[8][9]

Michael Addition: A Cornerstone Reaction

β-Nitrostyrenes are archetypal Michael acceptors.[10] The electron-withdrawing nitro group activates the vinyl system, facilitating the conjugate addition of a wide range of nucleophiles, including amines, malonates, and organometallic reagents.[11][12][13] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.

The mechanism involves the attack of a nucleophile at the electrophilic β-carbon, generating a resonance-stabilized nitronate anion intermediate. Subsequent protonation yields the final adduct. The reaction proceeds readily, often under mild, non-catalytic conditions, especially when using protic solvents that can mediate proton transfer.[11]

Caption: Mechanism of the Michael addition to β-nitrostyrene.

Cycloaddition Reactions

The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrostyrene double bond. This makes nitrostyrenes excellent dienophiles in Diels-Alder reactions and dipolarophiles in 1,3-dipolar cycloadditions, enabling the construction of complex cyclic and heterocyclic frameworks.[7][9]

Quantifying the Electronic Effect: The Hammett Equation

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.[14][15] The substituent constant, σ, reflects the electron-donating or electron-withdrawing ability of a group. The nitro group has large, positive Hammett constants for both meta (σₘ) and para (σₚ) positions, confirming its strong electron-withdrawing character through both inductive and resonance effects.[6] These values correlate well with reaction rates and equilibria, for instance, showing that a para-nitro group significantly increases the acidity of benzoic acid.[15][16]

| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) | Primary Electronic Effect |

| -NO₂ | +0.78 to +1.27 | +0.71 | Strong -I, Strong -M |

| -CN | +0.66 | +0.56 | Strong -I, Strong -M |

| -Cl | +0.23 | +0.37 | Strong -I, Weak +M |

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.17 | -0.07 | Weak +I |

| -OCH₃ | -0.27 | +0.12 | Strong +M, Weak -I |

| Data sourced from: [6][14][16] |

Experimental and Spectroscopic Characterization

The electronic properties of nitrostyrenes are directly observable through various analytical techniques.

Spectroscopic Evidence

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum of β-nitrostyrene, the electron-withdrawing nitro group causes significant deshielding of the vinylic protons (Hα and Hβ), shifting their signals downfield compared to styrene. Typical chemical shifts are observed in the range of 7.5-8.5 ppm.[17][18][19] The large coupling constant (J ≈ 13.5 Hz) between these protons is characteristic of a trans configuration.[17] In ¹³C NMR, the β-carbon signal is also shifted downfield due to its electron-deficient nature.[20]

-

Infrared (IR) Spectroscopy: The nitro group exhibits two strong, characteristic stretching vibrations. The asymmetric (νas) and symmetric (νs) stretches typically appear around 1500-1550 cm⁻¹ and 1330-1360 cm⁻¹, respectively.[21][22] These distinct bands are powerful diagnostic tools for confirming the presence of the nitro functionality.

Synthesis Protocol: Henry-Knoevenagel Condensation

The most common and reliable method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation of an aromatic aldehyde with nitromethane.[8][23] Modern variations often employ microwave irradiation to dramatically reduce reaction times and improve yields.[21][22]

Protocol: Microwave-Assisted Synthesis of β-Nitrostyrene [21][22]

-

Reagent Preparation: In a 25 mL beaker, combine the aromatic aldehyde (5 mmol), nitromethane (25 mmol), and anhydrous potassium carbonate (0.35 g).

-

Solid-State Mixing: Finely grind the mixture using a mortar and pestle. Add neutral aluminum oxide (5 g, 150 mesh) and mix thoroughly until a homogeneous powder is obtained.

-

Microwave Irradiation: Place the beaker in a domestic microwave oven. Irradiate the mixture at a low to medium power setting (e.g., 175–225 W) for a short duration (typically 4–6 minutes). Monitor the reaction progress by TLC.

-

Workup: After cooling to room temperature, add dichloromethane (20 mL) and filter to remove the solid support (Al₂O₃ and K₂CO₃).

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate eluent) or recrystallization from a suitable solvent like ethanol to yield the pure β-nitrostyrene.[23]

Caption: Workflow for the microwave-assisted synthesis of β-nitrostyrenes.

Applications in Drug Development and Medicinal Chemistry

The unique electrophilicity of the β-carbon makes nitrostyrenes valuable pharmacophores.[24] They can act as covalent inhibitors by forming irreversible bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins.[25] This mechanism of action is central to their diverse biological activities.

-

Enzyme Inhibition: Nitrostyrene derivatives have been identified as potent inhibitors of protein tyrosine kinases (e.g., Src, Syk) and protein tyrosine phosphatases (PTPs), which are crucial regulators of cellular signaling pathways.[24][25][26] By covalently modifying a catalytic cysteine residue, they can block enzyme function, making them promising candidates for antiplatelet, anticancer, and antidiabetic therapies.[25][27]

-

Anticancer and Anti-inflammatory Activity: Some nitrostyrenes act as modulators of nuclear receptors like RXRα, inhibiting pro-inflammatory signaling pathways such as NF-κB and inducing apoptosis in cancer cells.[28]

-

Antimicrobial Agents: The ability of nitrostyrenes to react with biological nucleophiles also underlies their antibacterial and antifungal properties.[29][30]

Caption: Mechanism of covalent inhibition by nitrostyrenes in drug development.

Conclusion

The potent electron-withdrawing effects of the nitro group are the defining feature of nitrostyrene chemistry. Through a powerful combination of inductive and resonance effects, the nitro group renders the vinylic β-carbon highly electrophilic, activating the molecule for a wide array of synthetic transformations, most notably Michael additions. This predictable reactivity, supported by clear spectroscopic and quantitative evidence, makes nitrostyrenes indispensable tools for synthetic chemists. Furthermore, this same electrophilicity is being increasingly exploited by medicinal chemists to design targeted covalent inhibitors for various disease-related enzymes, highlighting the successful translation of fundamental electronic principles into advanced therapeutic applications.

References

- The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. Benchchem.

- Nitrostyrene. Organic Syntheses Procedure.

- One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Elsevier Science Ltd.

- THE RAPID SYNTHESIS OF b-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT.

- Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules.

- Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.

- THE RAPID SYNTHESIS OF β-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT. Taylor & Francis Online.

- A Walk through Recent Nitro Chemistry Advances.

- Substituent effects of nitro group in cyclic compounds.

- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry (RSC Publishing).

- Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process. Organic Chemistry Portal.

- Though the nitro group is electron-withdrawing by resonance, when... | Study Prep. Pearson+.

- trans-beta-Nitrostyrene|RUO. Benchchem.

- Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB.

- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- The structures of the E-β-nitrostyrene derivative test compounds.

- Bottom-Up Atomistic Descriptions of Top-Down Macroscopic Measurements: Computational Benchmarks for Hammett Electronic Parameters. ACS Physical Chemistry Au.

- Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites.

- Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group.

- Hammett equ

- the nitro and nitroso groups. Tetrahedron.

- Nitro compound. Wikipedia.

- Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs.

- Effect of electron withdrawing groups at α-position of nitrophenyl styrene derivatives on nucleophilic aromatic 18 F-fluorin

- Yang's substitution of the nitro group in nitrostyrene by organozinc reagents.

- Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organoc

- Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction.

- Nitrones: Comprehensive Review on Synthesis and Applic

- Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives.

- Univariate Prediction of Hammett Parameters and Select Relative Reaction Rates Using Loewdin

- Synthesis and pharmacological evaluation of novel b-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antipl

- 26.

- Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.

- (A) Partial 1 H NMR spectrum of the nitrostyrene (3e) re.

- Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antipl

- Tripeptide-Catalyzed Asymmetric Michael Addition Reaction of -Nitrostyrenes with Cyclohexanone. Synlett.

- Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry.

- (Solved) - 1. Study the NMR spectrum of 3-nitrostyrene (C8H7O2N) (Figure 49).... Course Hero.

- A combined experimental and density functional theory investigation of the reaction between β-Nitrostyrene and trimethylsilyl cyanide.

- NMR D

- Figure S7: 1 H NMR spectra of β-nitrostyrene (1a) in CDCl3 using Bruker....

- Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease.

Sources

- 1. Nitro compound - Wikipedia [en.wikipedia.org]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 7. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Hammett equation - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 17. rsc.org [rsc.org]

- 18. (Solved) - 1. Study the NMR spectrum of 3-nitrostyrene (C8H7O2N) (Figure 49).... (1 Answer) | Transtutors [transtutors.com]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. forum.lambdasyn.org [forum.lambdasyn.org]

- 22. tandfonline.com [tandfonline.com]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. researchgate.net [researchgate.net]

- 25. trans-beta-Nitrostyrene|RUO [benchchem.com]

- 26. Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. ovid.com [ovid.com]

- 28. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Novel functionalized β-nitrostyrenes: Promising candidates for new antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

stability and storage conditions for 3,4-Dimethoxy-β-nitrostyrene

Executive Summary

3,4-Dimethoxy-β-nitrostyrene (CAS: 4230-93-7) is a critical conjugated nitroalkene intermediate used primarily in the synthesis of phenethylamine derivatives and pharmaceutical alkaloids.[1][2] While structurally robust in crystalline form, the compound exhibits significant sensitivity to moisture, light, and base-catalyzed polymerization in solution or amorphous states. This guide defines the degradation mechanisms (Reverse Henry Reaction, Michael Polymerization) and establishes a rigorous storage protocol to maintain >99% purity for drug development applications.

Physicochemical Profile & Criticality

To manage stability, one must understand the molecule's electrophilic nature. The β-nitroalkene moiety is a potent Michael acceptor, making it susceptible to nucleophilic attack even from atmospheric moisture or trace impurities.

| Property | Specification | Criticality Note |

| Appearance | Canary yellow needles/prisms | Darkening/Orange shift indicates polymerization or hydrolysis.[1] |

| Melting Point | 140–142 °C | Depression (<138°C) is the primary indicator of impurity (aldehyde formation). |

| Solubility | Soluble in DCM, EtOAc, Hot EtOH | Insoluble in water; however, water induces hydrolysis at the interface. |

| Reactivity | High (Michael Acceptor) | Susceptible to nucleophilic attack at the β-carbon.[1] |

Degradation Mechanisms: The "Why"

Understanding the failure modes is essential for designing the storage protocol. The two primary degradation pathways are Hydrolysis and Polymerization .

Hydrolysis (Reverse Henry Reaction)

In the presence of moisture and trace acidity/basicity, the equilibrium of the Henry reaction shifts backward. The C=C double bond is cleaved, reverting the compound to its precursors: 3,4-dimethoxybenzaldehyde (veratraldehyde) and nitromethane.

-

Indicator: A distinct "vanilla-like" sweet odor (veratraldehyde) replacing the acrid smell of the nitrostyrene.

Polymerization

As a Michael acceptor, the electron-withdrawing nitro group activates the β-carbon.[1] In the presence of light (photochemical activation) or weak bases, the molecule can undergo chain polymerization, forming insoluble, amorphous orange/brown tars.

Visualization of Degradation Pathways

Figure 1: Mechanistic flow of environmental stressors leading to specific degradation products.[1]

Storage Protocols: The "How"

The following protocols are designed to kinetically inhibit the thermodynamic degradation pathways described above.

The "Golden Rule" of Nitroalkene Storage

"Cold, Dark, Dry, and Inert."

Protocol Specifications

| Parameter | Short-Term (<1 Month) | Long-Term (>1 Month) | Rationale |

| Temperature | 20°C – 25°C (Ambient) | 2°C – 8°C (Refrigerated) | Low temp reduces kinetic energy for polymerization.[1] |

| Atmosphere | Tightly capped | Argon/Nitrogen Overlay | Displaces oxygen/moisture.[1] Argon is heavier than air and preferred. |

| Container | Amber Glass | Amber Glass + Parafilm/Tape | Amber glass blocks UV light (preventing photo-isomerization).[1] |

| Desiccant | Optional | Mandatory (Silica Gel) | Prevents condensation inside the cold container upon opening.[1] |

Storage Workflow Logic

Figure 2: Decision tree for storage conditions based on purity and duration.

Quality Control & Remediation

If storage conditions are breached, the compound will degrade. Do not use degraded material in synthesis, as the aldehyde impurity will compete in reduction reactions, leading to side-products.

Diagnostic Testing

-

Visual Inspection: If the bright yellow crystals turn orange or sticky , polymerization has occurred.

-

Melting Point (MP):

-

Target: 140–142°C.

-

Action Level: If MP < 138°C, recrystallization is required.

-

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: 20% Ethyl Acetate / 80% Hexane.

-

Visualization: UV Light (254 nm).

-

Observation: Look for a lower Rf spot (aldehyde) or a baseline streak (polymer).

-

Recrystallization Protocol (Purification)

This protocol relies on the high solubility of the impurities (aldehyde/polymer) in cold alcohol, while the nitrostyrene precipitates.

-

Solvent Choice: Boiling Ethanol (95% or absolute) or Methanol.[1] Ethanol is preferred for safety and crystal habit.

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add minimum amount of boiling ethanol to just dissolve the solid.

-

Note: If insoluble orange gum remains, decant the hot liquid to a clean flask; the gum is polymer.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature on a benchtop (insulate with a paper towel for larger crystals).

-

Once ambient, move to a fridge (4°C) for 2 hours.

-

-

Filtration:

-

Vacuum filter using a Buchner funnel.

-

Wash crystals with ice-cold ethanol.

-

-

Drying:

-

Vacuum dry in a desiccator. Do not oven dry above 60°C , as heat induces degradation.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Sensitizer: Nitroalkenes are potent electrophiles and can act as skin sensitizers (haptens).[1]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhaling dust, which is sternutatory (causes sneezing).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222093, 3,4-Dimethoxy-beta-nitrostyrene. Retrieved from [Link]

-

NIST Chemistry WebBook. 3,4-Dimethoxy-beta-nitrostyrene Spectral Data. SRD 69. Retrieved from [Link][1]

- Ballini, R., & Petrini, M. (2004).Recent synthetic developments in the nitroalkene chemistry. (General reference on Nitroalkene stability). Tetrahedron.

Sources

fundamental reactivity of β-nitrostyrenes in organic chemistry

An In-Depth Technical Guide to the Fundamental Reactivity of β-Nitrostyrenes in Organic Chemistry

Abstract

β-Nitrostyrenes are exceptionally versatile building blocks in organic synthesis, prized for their multifaceted reactivity which stems from a unique electronic profile. The powerful electron-withdrawing nature of the nitro group, in conjugation with an aromatic system, renders the carbon-carbon double bond highly polarized and reactive. This guide provides an in-depth exploration of the core reactivity principles of β-nitrostyrenes, intended for researchers, scientists, and professionals in drug development. We will dissect their synthesis, their behavior as potent electrophiles and dienophiles, their reductive transformations, and their application in sophisticated domino reactions. This analysis is grounded in mechanistic understanding and supported by field-proven experimental protocols, offering both foundational knowledge and practical insights for leveraging these powerful intermediates in the synthesis of complex molecular architectures and pharmacologically active agents.

Introduction: The Strategic Importance of β-Nitrostyrenes

β-Nitrostyrenes, or (2-nitrovinyl)benzenes, represent a class of organic compounds whose synthetic utility far outweighs their structural simplicity. Their value is rooted in the powerful electronic influence of the nitro group (—NO₂) conjugated with a styrenyl framework.[1] This arrangement creates a highly electron-deficient π-system, establishing three primary sites of reactivity: the electrophilic β-carbon, the double bond as a whole, and the nitro group itself.[2] Consequently, β-nitrostyrenes serve as pivotal precursors for a vast array of valuable compounds, including amino acids, alkaloids, and diverse heterocyclic systems that form the core of many pharmaceutical agents.[1][2][3][4][5] Their ability to participate in a wide range of transformations—from conjugate additions to cycloadditions and complex cascade sequences—makes them indispensable tools for the modern synthetic chemist.

Synthesis of β-Nitrostyrenes: The Henry-Knoevenagel Condensation

The most prevalent and reliable method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[1][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, most commonly nitromethane, followed by dehydration to yield the final product.[1][7]

The choice of catalyst and reaction conditions is critical and directly impacts reaction efficiency and yield. Common catalysts include bases like sodium hydroxide, potassium hydroxide, or methylamine, as well as buffered systems like ammonium acetate in acetic acid.[1][8] More recently, solvent-free methods using microwave irradiation have been developed to accelerate the reaction, offering a greener and more efficient alternative.[3][8]

Reaction Mechanism: Henry-Knoevenagel Condensation

The mechanism proceeds in two key stages: a nitroaldol addition followed by elimination of water.

Caption: Mechanism of the Henry-Knoevenagel condensation.

Experimental Protocol: Synthesis of 3,4-Methylenedioxy-β-nitrostyrene

This procedure, adapted from established methods, utilizes sodium hydroxide as the catalyst.[1]

-

Reaction Setup: In a 6-L wide-mouthed flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine 3,4-methylenedioxybenzaldehyde (5 mol), nitromethane (5 mol), and methanol (1000 cc).

-

Cooling: Cool the mixture to -10°C using an ice-salt bath.

-

Base Addition: Prepare a solution of sodium hydroxide (210 g in an equal volume of water) and cool it. Slowly add the cold sodium hydroxide solution to the reaction mixture via the dropping funnel, ensuring the internal temperature is maintained between 10-15°C. A bulky precipitate will form.

-

Quenching: After the addition is complete, allow the mixture to stand for 15 minutes. Then, add 3-3.5 L of ice water to obtain a clear solution.

-

Acidification: In a separate 15-L vessel, prepare a solution of hydrochloric acid (1000 cc of concentrated HCl diluted with 1500 cc of water). Slowly and with vigorous stirring, pour the alkaline reaction mixture into the acid. A pale yellow crystalline precipitate of 3,4-methylenedioxy-β-nitrostyrene will form.

-

Isolation & Purification: Filter the precipitate using a vacuum funnel. Wash the solid thoroughly with water until the washings are neutral to litmus paper. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Core Reactivity I: The Potent Michael Acceptor

The defining characteristic of β-nitrostyrenes is the pronounced electrophilicity of the β-carbon. The nitro group's strong -I (inductive) and -R (resonance) effects withdraw electron density from the conjugated system, making the β-position highly susceptible to nucleophilic attack.[9] This renders β-nitrostyrenes superb Michael acceptors, a feature that has been extensively exploited in carbon-carbon and carbon-heteroatom bond formation.

Organocatalytic Asymmetric Michael Additions

A major advancement in this area is the development of organocatalytic asymmetric Michael additions. Chiral small molecules are used to catalyze the reaction, creating new stereocenters with high levels of control. This is paramount in drug development, where a specific stereoisomer is often responsible for the desired therapeutic effect.

A variety of organocatalysts have been proven effective, often employing bifunctional activation. For instance, chiral thiourea or squaramide catalysts can activate the nitrostyrene electrophile via hydrogen bonding while a basic moiety (e.g., a tertiary amine) on the same catalyst generates an enamine or enolate from the nucleophile.[10][11] This dual activation within a chiral environment provides a highly organized transition state, leading to excellent enantioselectivity.

Data Presentation: Comparison of Organocatalysts in Michael Additions

| Catalyst Type | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |

| Diamine/TFA | Cyclohexanone | Brine | 95 | 93 (syn) | [12] |

| (S)-Proline | Propanal | DMSO | 71 | 99 (syn) | [13] |

| Quinine-Thiourea | Acetylacetone | Toluene | 95 | 97 | [11] |

| Squaramide | 4-Hydroxycoumarin | Toluene | 78 | 81 | [10] |

| Diphenylprolinol TMS Ether | Butyraldehyde | Toluene | 92 | >99 (anti) | [14] |

Visualization: Asymmetric Michael Addition Workflow

Caption: General workflow for an organocatalytic Michael addition.

Core Reactivity II: The Electron-Deficient Dienophile

The electron-deficient nature of the double bond also makes β-nitrostyrenes excellent dienophiles for cycloaddition reactions, providing a powerful route to construct complex cyclic and polycyclic systems.[2][9]

-

[4+2] Diels-Alder Reactions: β-Nitrostyrenes readily react with electron-rich dienes, such as cyclopentadiene or 1,3-cyclohexadiene, to form six-membered rings.[15] These reactions often proceed with high stereoselectivity, providing rapid access to functionalized bicyclic scaffolds.

-

[3+2] 1,3-Dipolar Cycloadditions: They serve as efficient dipolarophiles, reacting with 1,3-dipoles like nitrones and azomethine ylides to construct five-membered heterocyclic rings.[16][17] Computational studies have been used to understand the reactivity and selectivity of these transformations, confirming a polar, one-step mechanism.[17]

-

[2+2] Photocycloadditions: Uniquely, β-nitrostyrenes can undergo intermolecular [2+2] photocycloaddition reactions with olefins upon irradiation with visible light (λ > 380 nm), forming functionalized cyclobutane rings.[18] This reactivity avoids the need for high-energy UV sources and proceeds through a diradical intermediate.[18]

Reductive Transformations: Gateway to Phenethylamines

The nitro group is not merely an activating group; it is a versatile functional handle that can be transformed into other functionalities. The reduction of β-nitrostyrenes is one of its most critical applications, providing direct access to phenethylamines.[19][20] This structural motif is the backbone of numerous neurotransmitters, natural products, and pharmaceuticals, including stimulants, appetite suppressants, and psychoactive compounds.[19][21]

While powerful reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over palladium are effective, they often require stringent conditions.[20] A particularly advantageous method is the one-pot reduction using sodium borohydride (NaBH₄) in the presence of a catalytic amount of copper(II) chloride (CuCl₂).[19][21][22] This system is mild, rapid (10-30 minutes), high-yielding, and does not require an inert atmosphere, making it highly practical for both lab-scale and potential industrial applications.[19][21][23]

Experimental Protocol: NaBH₄/CuCl₂ Reduction of β-Nitrostyrene

This protocol is adapted from the facile one-pot procedure for synthesizing phenethylamines.[19][21]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, suspend sodium borohydride (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

-

Reagent Addition: To the stirred suspension, add the β-nitrostyrene substrate (1 equivalent) followed by a catalytic amount of copper(II) chloride dihydrate (0.25 equivalents).

-

Heating: Heat the reaction mixture to 80°C and reflux for 10-30 minutes. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Add a 35% aqueous solution of NaOH to basify the mixture.

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane (3 x 25 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the phenethylamine product.

Visualization: Reduction Workflow

Caption: Workflow for the one-pot reduction of β-nitrostyrenes.

Advanced Applications: Domino and Cascade Reactions

The true synthetic power of β-nitrostyrenes is realized in domino or cascade reactions, where multiple bond-forming events occur in a single pot under the same conditions.[14] This strategy dramatically increases molecular complexity in a single operation, aligning with the principles of green and efficient chemistry.

An elegant example is the organocatalytic enantioselective synthesis of chiral tetrahydroquinolines.[14][24] Here, an aldehyde reacts with a 2-amino-β-nitrostyrene in the presence of a chiral prolinol ether catalyst. The reaction proceeds via an initial asymmetric Michael addition, followed by an intramolecular aza-cyclization, to furnish the complex heterocyclic product with excellent diastereoselectivity and enantioselectivity (>99% ee).[14] Similarly, bifunctional substrates like 2-hydroxy-β-nitrostyrenes are powerful precursors in domino reactions for building chromane, coumarin, and benzofuran scaffolds.[25][26]

Conclusion and Future Outlook

β-Nitrostyrenes are far more than simple synthetic intermediates; they are foundational pillars of modern organic synthesis. Their reactivity is governed by predictable electronic principles, yet the applications are extraordinarily diverse. From their straightforward synthesis via the Henry reaction to their controlled participation in asymmetric Michael additions, cycloadditions, and complex cascade sequences, they provide reliable and efficient pathways to molecular complexity. The resulting products, particularly phenethylamines and chiral heterocycles, are of immense interest to the pharmaceutical and life sciences industries.

Future research will undoubtedly continue to expand the synthetic utility of β-nitrostyrenes. Emerging areas include their use in photoredox catalysis, C-H functionalization reactions, and the development of novel covalent probes for chemical biology, as recently demonstrated by their use as reversible covalent warheads for targeted protein degradation.[27][28] The continued exploration of their fundamental reactivity will ensure that β-nitrostyrenes remain at the forefront of innovation for scientists and researchers aiming to construct the molecules that will define the future of medicine and materials.

References

- Couto, C. G., et al. (2000). One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). Tetrahedron Letters.

- BenchChem Technical Support Team. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols. BenchChem.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2. BenchChem.

- Anonymous. Synthesis of β-nitrostyrene. Scribd.

- Avila, L. D., & Keresztesi, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

- Mase, N., et al. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society.

- Avila, L. D., & Keresztesi, J. L. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

- Giniyatov, Z. A., et al. (2024).

- Wolf, F. F., et al. (2016). Asymmetric Michael Additions of 4-Hydroxycoumarin to β-Nitrostyrenes with Chiral, Bifunctional Hydrogen-Bonding Catalysts. The Journal of Organic Chemistry.

- Betancort, J. M., et al. (2004). Direct asymmetric organocatalytic Michael reactions of alpha,alpha-disubstituted aldehydes with beta-nitrostyrenes for the synthesis of quaternary carbon-containing products. Organic Letters.

- Chen, X., et al. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry.

- Pavlovica, I., et al. (2014). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.

- Kraskovska, I., et al. (2017).

- Wang, H., & Wang, Q. (2009). THE RAPID SYNTHESIS OF β-NITROSTYRENES UNDER MICROWAVE IRRADIATION WITHOUT SOLVENT.

- Anonymous. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines. Scribd.

- Kohno, M., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan.

- Osipyan, A. A., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry.

- Di Mola, A., et al.

- Chen, X., et al. (2014). Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines. The Journal of Organic Chemistry.

- Jasiński, R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Advances.

- Anonymous. (2025). Research Progress on Reactions Involving β -Nitrostyrene.

- Lee, S., et al. (2024). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI.

- Gholamhosseini, S., & Ziarati, A. (2022). The chemistry of 2-hydroxy-β-nitrostyrenes: Versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry.

- Oishi, T., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules.

- Anonymous. (2026). Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. ChemistrySelect.

- Keogh, P., & Stephens, J. C. (2025). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene: The first Michael addition of dipivaloylmethane to an activated olefin.

- Oishi, T., et al. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. MDPI.

- Wang, Y., et al. (2025). Proteome-Wide Ligand and Target Discovery by Using β-Nitrostyrene Electrophiles: Supporting Targeted Protein Degradation.

- Bassetti, B., et al. A New General, Mild Preparation of 2-Hydroxy-β-nitrostyrenes Starting from 2-Acetylsalicylaldehydes and Nitroalkanes via Domino Process. Synthesis.

- Das, S., & Chatterjee, I. (2025). Efforts towards Michael addition of isobutyraldehyde to β-methyl-β-nitrostyrenes. ChemRxiv.

- Bassetti, B., et al. (2024). A New General, Mild Preparation of 2-Hydroxy-β-nitrostyrenes Starting From 2-Acetyl Salicylaldehydes and Nitroalkanes via Domino process.

- Anonymous. (2023). DOMINO REACTIONS IN THE SEARCH FOR A GREENER FUTURE.

- Anonymous. (2022).

- Nguyen, T. B. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances.

- Notario, J., et al. (2019). Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study. ACS Omega.

- Anonymous. (2015).

- Jasiński, R. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing.

- Domingo, L. R., & Sáez, J. A. (2012). (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity. Organic & Biomolecular Chemistry.

- Borges, F., et al. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.

- Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.

- Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study.

- Anonymous. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.

- Perlmutter, P., & Rizzacasa, M. A. (2025). β-Nitro-α-amino acids as latent α, β-dehydro-α-amino acid residues in solid-phase peptide synthesis.

- Anonymous. (2017). 8 precursors essential for biosynthesis of alkaloids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. egpat.com [egpat.com]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (S)-Proline-catalyzed nitro-Michael reactions: towards a better understanding of the catalytic mechanism and enantioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Developments and applications of α-bromonitrostyrenes in organic syntheses - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02474E [pubs.rsc.org]

- 17. Understanding the different reactivity of ( Z )- and ( E )-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00891A [pubs.rsc.org]

- 18. thieme-connect.com [thieme-connect.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 21. chemrxiv.org [chemrxiv.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. scribd.com [scribd.com]

- 24. Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Proteome-Wide Ligand and Target Discovery by Using β-Nitrostyrene Electrophiles: Supporting Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Henry reaction protocol for 3,4-Dimethoxy-β-nitrostyrene synthesis

Executive Summary

The 3,4-dimethoxy-β-nitrostyrene scaffold is a critical intermediate in the synthesis of substituted phenethylamines and isoquinolines, serving as a precursor for various pharmaceutical agents, including tyrosine kinase inhibitors and antimicrobial alkaloids. This Application Note details a robust, scalable protocol for the condensation of 3,4-dimethoxybenzaldehyde (veratraldehyde) with nitromethane.

While basic catalysis (e.g., NaOH, methylamine) is possible, this guide prioritizes the Ammonium Acetate/Glacial Acetic Acid method. This system buffers the reaction, minimizing polymerization side-products common with strong bases, and facilitates the in situ dehydration required to drive the equilibrium toward the nitrostyrene product.

Mechanistic Insight & Reaction Design

The synthesis proceeds via the Henry Reaction (Nitroaldol Condensation) followed by a dehydration step.[1][2]

-

Nitronate Formation: The base (acetate ion) deprotonates nitromethane to form a resonance-stabilized nitronate anion.[3]

-

Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde.

-

Protonation: The resulting alkoxide is protonated to form the

-nitro alcohol intermediate.[1][3][4] -

Dehydration (Critical Step): Under thermal reflux in acidic media (acetic acid), the

-nitro alcohol undergoes E2 or E1cB elimination to form the conjugated nitroalkene.

Figure 1: Mechanistic Pathway

Caption: Step-wise progression from reagents to conjugated nitroalkene via nitroaldol addition and dehydration.

Strategic Considerations

| Parameter | Recommendation | Rationale |

| Catalyst | Ammonium Acetate (NH₄OAc) | Acts as a dual acid-base buffer. The ammonium ion provides protons for the alkoxide, while the acetate drives deprotonation. |

| Solvent | Glacial Acetic Acid (GAA) | Solubilizes the aldehyde and promotes the dehydration step (elimination of water) to push equilibrium forward. |

| Stoichiometry | Excess Nitromethane (1.5 - 2.0 eq) | Nitromethane is cheaper than the aldehyde and acts as a co-solvent. Excess ensures complete consumption of the limiting aldehyde. |

| Temperature | Reflux (~100-105°C) | Essential to overcome the activation energy for the dehydration step. Lower temps yield the alcohol intermediate. |

Experimental Protocol (Standard Method)

Safety Warning: Nitromethane is a shock-sensitive explosive in its pure, dry form under confinement. Do not heat in a sealed vessel (autoclave) without specific safety engineering. 3,4-Dimethoxy-β-nitrostyrene is a skin irritant and sternutator (induces sneezing); handle in a fume hood.

Materials:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde): 16.6 g (100 mmol)

-

Nitromethane: 10.8 mL (200 mmol)

-

Ammonium Acetate: 3.85 g (50 mmol)

-

Glacial Acetic Acid: 60 mL

-

Recrystallization Solvent: Methanol or Ethanol/Toluene mix.

Step-by-Step Workflow:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add the 3,4-dimethoxybenzaldehyde, ammonium acetate, and glacial acetic acid. Stir until the aldehyde is largely dissolved.

-

Addition: Add the nitromethane in one portion.

-

Reaction: Heat the mixture to a gentle reflux.

-

Observation: The solution will transition from pale yellow to a deep cherry-red or dark orange color. This bathochromic shift indicates the formation of the extended conjugated system.

-

Duration: Reflux for 2 to 4 hours. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

) should disappear.

-

-

Quenching: Allow the reaction mixture to cool to ~60°C. Pour the warm solution slowly into a beaker containing 300 mL of ice-cold water with vigorous stirring.

-

Precipitation: The product will precipitate immediately as a bright yellow solid.

-

Troubleshooting: If the product "oils out" (forms a sticky gum), scratch the side of the beaker with a glass rod to induce nucleation or add a seed crystal.

-

-

Filtration: Filter the crude solid using a Buchner funnel. Wash the cake with 2 x 50 mL cold water to remove residual acid and ammonium salts.

-

Drying: Air dry the crude solid for 1 hour.

Figure 2: Experimental Workflow

Caption: Operational workflow for the synthesis and isolation of the nitrostyrene.

Purification & Characterization

Crude 3,4-dimethoxy-β-nitrostyrene often contains traces of unreacted aldehyde or polymerized byproducts. Recrystallization is mandatory for pharmaceutical applications.

Recrystallization Protocol:

-

Dissolve the crude yellow solid in the minimum amount of boiling Methanol (~5-7 mL per gram of crude).

-

Optional: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

-

Collect the canary-yellow needles via filtration. Wash with cold methanol.

Data Specifications:

| Property | Value | Notes |

| Appearance | Canary-yellow needles | Dark orange indicates impurities. |

| Melting Point | 140 – 142°C | Sharp range indicates high purity [1]. |

| Yield | 75 – 85% | Typical for NH₄OAc method. |

| ¹H NMR | (CDCl₃, 400 MHz) |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Old nitromethane or wet acetic acid.

-

Solution: Distill nitromethane prior to use; ensure acetic acid is Glacial (>99%).

-

-

Problem: Product Oils Out upon Quenching.

-

Cause: Temperature shock or high impurity profile.

-

Solution: Decant the water, dissolve the oil in hot ethanol, and let it cool very slowly. Agitation helps induce crystallization.

-

-

Problem: Dark/Black Product.

-

Cause: Polymerization due to excessive heat or prolonged reflux.

-

Solution: Do not exceed 4 hours reflux. Perform recrystallization with activated charcoal.

-

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

-

Shulgin, A. T. The Chemistry of Phenethylamines; Journal of Medicinal Chemistry, related citations in PiHKAL.

-

Gairaud, C. B.; Lappin, G. R. "The Synthesis of beta-Nitrostyrenes." Journal of Organic Chemistry, 1953, 18(1), 1–3.

-

Alvarez-Builla, J., et al. "Microwave-assisted Henry reaction." Tetrahedron, 2006. (Modern adaptation reference).

Sources

Application Notes and Protocols for the Reduction of 3,4-Dimethoxy-β-nitrostyrene to 3,4-dimethoxyphenethylamine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical reduction of 3,4-dimethoxy-β-nitrostyrene to 3,4-dimethoxyphenethylamine (DMPEA). DMPEA is a crucial intermediate in the synthesis of numerous isoquinoline alkaloids and pharmacologically active compounds. This guide critically evaluates three primary reductive methodologies: metal hydride reduction with Lithium Aluminum Hydride (LAH), catalytic hydrogenation, and a modern approach using Sodium Borohydride with a Copper(II) Chloride catalyst. Additionally, a classic Béchamp reduction using iron in acidic media is discussed. For each method, we provide an in-depth analysis of the underlying chemical principles, detailed step-by-step protocols, safety considerations, and expected outcomes. The document is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible synthesis.

Introduction: The Synthetic Importance of 3,4-Dimethoxyphenethylamine

3,4-Dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, is a foundational structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] As a derivative of dopamine, its structure is a key precursor for the synthesis of isoquinoline alkaloids like papaverine and drotaverine.[1] The efficient synthesis of DMPEA is therefore a critical step in many drug discovery and development programs.

The most common and cost-effective route to DMPEA begins with the Henry condensation of veratraldehyde (3,4-dimethoxybenzaldehyde) with nitromethane to form 3,4-dimethoxy-β-nitrostyrene. The subsequent reduction of both the nitro group and the alkene is the pivotal transformation, and the choice of reductive method can significantly impact yield, purity, scalability, and safety. This guide provides a detailed comparative analysis of the most effective methods to achieve this transformation.

Overall Synthetic Pathway

The two-step synthesis from veratraldehyde is a robust and widely employed route.

Caption: General two-step synthesis of 3,4-dimethoxyphenethylamine.

Reductive Methodologies: A Comparative Overview

The selection of a reduction protocol is a critical decision based on available equipment, scale, safety infrastructure, and desired purity. Below, we detail three primary methods, each with distinct advantages and disadvantages.

| Method | Primary Reagent(s) | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |

| Metal Hydride | Lithium Aluminum Hydride (LAH) | 60-80%[2] | 3-6 hours | High reactivity, effective for many functional groups. | Highly pyrophoric, requires strict anhydrous/inert conditions, difficult workup.[3] |

| Catalytic Hydrogenation | H₂, Pd/C | 70-95%[1] | 3-24 hours | High yield, clean reaction, scalable, catalyst can be recycled. | Requires specialized pressure equipment, potential for catalyst poisoning, longer reaction times. |

| Borohydride/Catalyst | NaBH₄, CuCl₂ | 62-83%[4] | 10-30 minutes | Fast, mild conditions, no inert atmosphere required, operationally simple.[4] | Uses large excess of NaBH₄, potential for side-product formation if not controlled. |

| Dissolving Metal | Iron, Acetic Acid | Moderate-Good | 1-3 hours | Inexpensive, mild, good functional group tolerance.[5] | Generates significant iron sludge, workup can be tedious. |

Protocol I: Metal Hydride Reduction with Lithium Aluminum Hydride (LAH)

The LAH reduction is a powerful and classic method for reducing nitrostyrenes. It is highly effective but demands rigorous adherence to safety protocols due to the pyrophoric nature of LAH.[3]

Mechanistic Rationale

The reduction proceeds via the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex. The reaction involves a cascade of hydride transfers. First, the conjugated double bond is reduced, followed by the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, to the final amine.[6] The high reactivity of LAH ensures complete reduction.

Caption: Simplified LAH reduction pathway for β-nitrostyrenes.

Safety Precautions: MANDATORY

-

Strict Anhydrous Conditions: LAH reacts violently with water and protic solvents to release flammable hydrogen gas.[3] All glassware must be oven-dried, and all solvents must be anhydrous.

-

Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[3]

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety goggles, and appropriate gloves.[3]

-

Quenching: The quenching of excess LAH is highly exothermic and produces hydrogen. It must be performed slowly at 0 °C.

-

Fire Safety: A Class D fire extinguisher (for metal fires) and dry sand must be immediately available. DO NOT USE WATER OR CO₂ EXTINGUISHERS. [3]

Detailed Experimental Protocol

-

Setup: Assemble an oven-dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flush the entire system with dry nitrogen.

-

Reagent Charging: In the flask, suspend Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Dissolve 3,4-dimethoxy-β-nitrostyrene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching (Fieser's Method): Cool the reaction flask to 0 °C in an ice bath. With vigorous stirring, slowly and sequentially add the following:

-

'x' mL of water (where 'x' is the number of grams of LAH used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid, making filtration easier.[6]

-

-

Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Filter the granular white precipitate through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude 3,4-dimethoxyphenethylamine as an oil. Further purification is achieved via acid-base extraction (see Section 6).

Protocol II: Catalytic Hydrogenation

Catalytic hydrogenation is a clean, high-yielding method, particularly suitable for larger-scale synthesis. It involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).[1]

Mechanistic Rationale

The reaction occurs on the surface of the metal catalyst. Hydrogen gas is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitrostyrene also adsorbs onto the surface, where it undergoes sequential addition of hydrogen atoms across both the C=C double bond and the N=O bonds of the nitro group.[7] The presence of acid can prevent the formation of secondary amine side products by protonating the newly formed primary amine, preventing it from reacting with intermediates.[8]

Caption: Workflow for the NaBH₄/CuCl₂ reduction method.

Detailed Experimental Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium borohydride (7.5 eq.) in a 2:1 mixture of isopropyl alcohol and water.

-

Substrate Addition: Add the 3,4-dimethoxy-β-nitrostyrene (1.0 eq.) in portions to the stirring suspension.

-

Catalyst Addition: Add a catalytic amount of a freshly prepared 2M solution of Copper(II) chloride (CuCl₂) dropwise. An exotherm and gas evolution will be observed.

-

Reaction: Heat the reaction mixture to 80°C and reflux for 15-30 minutes. Monitor the reaction by TLC. [4]5. Work-up: Cool the mixture to room temperature. Carefully add 25-35% aqueous NaOH to basify the solution and quench any remaining NaBH₄.

-

Extraction: Extract the mixture with a suitable organic solvent (e.g., isopropyl alcohol or dichloromethane). Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude free base. The product can be further purified via acid-base extraction or converted to its hydrochloride salt. [4]

Purification and Characterization

Regardless of the reduction method, the crude product requires purification to remove unreacted starting material, intermediates, and reagent by-products.

Purification via Acid-Base Extraction

This technique leverages the basicity of the amine product. [9]

-

Dissolution: Dissolve the crude product oil in a non-polar organic solvent like dichloromethane or ethyl acetate.

-

Acid Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

-

Separation: Separate the layers and save the aqueous layer.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10% NaOH) until the solution is strongly basic (pH > 12). The amine will deprotonate and may precipitate or form an oily layer.

-

Re-extraction: Extract the basified aqueous solution with fresh dichloromethane or ethyl acetate. The neutral amine free base will now move into the organic layer.

-

Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified 3,4-dimethoxyphenethylamine free base.

Characterization of 3,4-Dimethoxyphenethylamine

-

Appearance: Clear light yellow to orange viscous liquid. [2]* Molecular Weight: 181.23 g/mol .

-

Boiling Point: ~188 °C @ 15 mmHg.

-

Density: ~1.074 g/mL at 25 °C.

-

¹H NMR (CDCl₃, representative shifts):

-

δ 6.80-6.70 (m, 3H, Ar-H)

-

δ 3.86 (s, 6H, 2 x -OCH₃)

-

δ 2.95 (t, J ≈ 7 Hz, 2H, Ar-CH₂-CH₂ -N)

-

δ 2.70 (t, J ≈ 7 Hz, 2H, Ar-CH₂ -CH₂-N)

-

δ 1.45 (s, 2H, -NH₂)

-

-

¹³C NMR (predicted shifts):

-

δ 149.0 (Ar-C-O)

-

δ 147.5 (Ar-C-O)

-

δ 132.5 (Ar-C)

-

δ 121.0 (Ar-CH)

-

δ 112.0 (Ar-CH)

-

δ 111.5 (Ar-CH)

-

δ 55.9 (-OCH₃)

-

δ 55.8 (-OCH₃)

-

δ 43.5 (-CH₂-N)

-

δ 39.0 (Ar-CH₂-)

-

-

Hydrochloride Salt: The amine can be precipitated from an ethereal or acetone solution by the addition of HCl (in ether or dioxane) to form a white crystalline solid.

-

Melting Point of HCl salt: ~154-156 °C.

-

Discussion and Conclusion

The choice of reduction method for 3,4-dimethoxy-β-nitrostyrene is a trade-off between speed, safety, cost, and scale.

-

The Lithium Aluminum Hydride method is highly effective but its operational hazards make it more suitable for small-scale laboratory syntheses where appropriate safety infrastructure is in place.

-

Catalytic Hydrogenation represents the industrial standard, offering high yields and purity in a scalable process, albeit with the requirement of specialized equipment. Potential side reactions include incomplete reduction to the oxime or hydroxylamine, or polymerization, which can be mitigated by controlling temperature and catalyst loading. [8]* The NaBH₄/CuCl₂ system is an outstanding modern alternative, particularly for rapid, small-to-medium scale synthesis without the need for an inert atmosphere or pressure vessels. [4]Its speed and operational simplicity are major advantages for research and development labs.

-

The Iron/Acetic Acid reduction is a classic, cost-effective method. However, the workup to remove iron salts can be cumbersome, and it may not be as clean as other methods. [5] For most modern research laboratories, the NaBH₄/CuCl₂ method offers the best balance of speed, efficiency, and safety. For large-scale production, catalytic hydrogenation remains the preferred route. All methods, when followed by a careful acid-base extraction, can yield high-purity 3,4-dimethoxyphenethylamine suitable for further synthetic applications.

References

-

Bajpai, A. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH. YouTube. Available at: [Link]

-

Dandia, A., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. Available at: [Link]

-

Anslyn Group. Safety Manual. University of Texas at Austin. Available at: [Link]

-

Sciencemadness.org. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Available at: [Link]

-

Wikipedia. 3,4-Dimethoxyphenethylamine. Available at: [Link]

-

Erowid. beta-Phenethylamines. The Catalytic Hydrogenation of omega-Nitrostyrenes. Available at: [Link]

-

D'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

-

Sharma, S., et al. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. PMC. Available at: [Link]

-

PubChem. N-Acetyl-3,4-dimethoxyphenethylamine. Available at: [Link]

-

Princeton University EHS. Lithium Aluminum Hydride. Available at: [Link]

-

Reddit. (2021). LAH usage and safety. r/Chempros. Available at: [Link]

-

PubChem. Homoveratrylamine. Available at: [Link]

-

Zhang, X., et al. (2021). Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. ChemRxiv. Available at: [Link]

-

Scribd. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Available at: [Link]

-

Erowid. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Available at: [Link]

-

ResearchGate. Comparison of 3‐nitrostyrene hydrogenation over (A) commercial Pd/C and (B) FeS2/NSC. Available at: [Link]

-

D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Sciencemadness.org. (2018). Nitrostyrene reduction using NaBH4/CuCl2. Available at: [Link]

-

Ursinus Digital Commons. (2016). Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

-

Stanford EHS. Hydrogenation Fact Sheet. Available at: [Link]

- Google Patents. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine.

-

SpectraBase. 3,4-Dimethoxyphenethylamine 1H NMR Spectrum. Available at: [Link]

-

Wikipedia. Acid–base extraction. Available at: [Link]

-

Scribd. 2C-H by Catalytic Hydrogenation of 2,5-Dimethoxynitrostyrene. Available at: [Link]

-

ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Available at: [Link]

-

Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. Available at: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available at: [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 252 MHz, H2O, predicted). Available at: [Link]

Sources

- 1. Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]